4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride
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Overview
Description
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and other bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activities against cancer cell lines .
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic activities against certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyridine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the triazole or pyridine ring.
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly antifungal and anticancer agents.
Agrochemicals: The compound is used in the synthesis of fungicides and herbicides.
Materials Science: It is employed in the design of coordination polymers and metal-organic frameworks with unique photoluminescence properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A derivative with a benzoic acid moiety instead of a pyridine ring.
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: A compound with two triazole rings attached to a pyridine ring.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)pyridine hydrochloride is unique due to its specific combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQNXIMTLZQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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